Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate
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Overview
Description
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and two keto groups, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate typically involves the reaction of 3-phenylpiperidine-2,6-dione with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,5-dioxopyrrol-1-yl)propanoate: Similar in structure but with a pyrrole ring instead of a piperidine ring.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Contains a cyclohexadienone ring and is used in different chemical contexts.
Uniqueness
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is unique due to its specific piperidine ring structure with phenyl and keto substitutions, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
5446-62-8 |
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Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate |
InChI |
InChI=1S/C16H19NO4/c1-17-13(18)8-10-16(15(17)20,11-9-14(19)21-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
CHTQISKFOQVHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)(CCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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